molecular formula C11H15NSSi B13692677 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole

2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole

Cat. No.: B13692677
M. Wt: 221.40 g/mol
InChI Key: ZYLFZBPDOFSYER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and trimethylsilyl-ethynyl groups. One common method involves the condensation of a suitable α-haloketone with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and trimethylsilyl-ethynyl groups contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-ethynylthiazole
  • Triisopropyl (trimethylsilyl)ethynylsilane

Uniqueness

2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole stands out due to the presence of both the cyclopropyl and trimethylsilyl-ethynyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H15NSSi

Molecular Weight

221.40 g/mol

IUPAC Name

2-(2-cyclopropyl-1,3-thiazol-4-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H15NSSi/c1-14(2,3)7-6-10-8-13-11(12-10)9-4-5-9/h8-9H,4-5H2,1-3H3

InChI Key

ZYLFZBPDOFSYER-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CSC(=N1)C2CC2

Origin of Product

United States

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